REACTION_CXSMILES
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[NH2:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[CH2:11][CH2:12]O)=[CH:4][N:3]=1.C(Br)(Br)(Br)[Br:15].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O>O1CCOCC1>[NH2:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[CH2:11][CH2:12][Br:15])=[CH:4][N:3]=1
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Name
|
|
Quantity
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17.92 g
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Type
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reactant
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Smiles
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NC1=NC=C2N=CN(C2=N1)CCO
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Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
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O1CCOCC1
|
Name
|
|
Quantity
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49.75 g
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Type
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reactant
|
Smiles
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C(Br)(Br)(Br)Br
|
Name
|
|
Quantity
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39.34 g
|
Type
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reactant
|
Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
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300 mL
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Type
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reactant
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Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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by stirring for 5 hours at room temperature
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooled below 5° C
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Type
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ADDITION
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Details
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was added to the reaction product, which
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Type
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EXTRACTION
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Details
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was then extracted four times with 500 ml portions of a mixed solution of chloroform and methanol (4:1)
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Type
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CUSTOM
|
Details
|
The organic layer was collected
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Type
|
DRY_WITH_MATERIAL
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Details
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dried with anhydrous magnesium sulfate
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Type
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FILTRATION
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Details
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followed by filtration
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Type
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WASH
|
Details
|
washing
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Type
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CONCENTRATION
|
Details
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The resulting filtrate was concentrated under reduced pressure
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Type
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CUSTOM
|
Details
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crystallized from chloroform, 15.74 g (65%) of white 2-amino-9-(2-bromoethyl)purine
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |